molecular formula C7H12F3NS B13002688 N-(4,4,4-Trifluorobutyl)thietan-3-amine

N-(4,4,4-Trifluorobutyl)thietan-3-amine

Cat. No.: B13002688
M. Wt: 199.24 g/mol
InChI Key: UZXZRCRINJGVHC-UHFFFAOYSA-N
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Description

N-(4,4,4-Trifluorobutyl)thietan-3-amine ( 1865226-19-2) is a synthetic organic compound with the molecular formula C7H12F3NS and a molecular weight of 199.24 g/mol . This amine serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Its structure incorporates both a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, and a 4,4,4-trifluorobutyl chain . The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in optimizing the properties of pharmaceutical candidates . Compounds featuring similar amine scaffolds and trifluoromethyl groups are frequently investigated in patent literature for various therapeutic areas, highlighting the value of such intermediates in early-stage research . As a key intermediate, this compound can be used to introduce specific structural motifs into target molecules. Researchers can leverage this building block to explore structure-activity relationships (SAR) or to create chemical libraries for biological screening. This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12F3NS

Molecular Weight

199.24 g/mol

IUPAC Name

N-(4,4,4-trifluorobutyl)thietan-3-amine

InChI

InChI=1S/C7H12F3NS/c8-7(9,10)2-1-3-11-6-4-12-5-6/h6,11H,1-5H2

InChI Key

UZXZRCRINJGVHC-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Thietan-3-amine with 4,4,4-Trifluorobutyl Halides

  • Starting Materials: Thietan-3-amine (the cyclic amine) and 4,4,4-trifluorobutyl bromide or chloride.
  • Reaction: Nucleophilic substitution (SN2) where the nitrogen of thietan-3-amine attacks the electrophilic carbon of the trifluorobutyl halide.
  • Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity.
  • Outcome: Formation of the N-(4,4,4-trifluorobutyl) substituted thietan-3-amine.

This method is straightforward and widely used for introducing alkyl groups onto nitrogen atoms in cyclic amines.

Alkylation via Sulfonamide Derivatives

  • Starting Materials: Sulfonamide derivative of thietan-3-amine.
  • Reaction: Alkylation of the sulfonamide nitrogen with 4,4,4-trifluorobutyl halide, followed by reductive cleavage of the sulfonamide protecting group.
  • Advantages: This method enhances the acidity of the nitrogen, allowing for selective alkylation and minimizing over-alkylation.
  • Outcome: After deprotection, the desired secondary amine is obtained.

This approach is more complex but can improve yields and purity in challenging alkylations.

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of Thietan-3-amine Thietan-3-amine, 4,4,4-trifluorobutyl halide Base (K2CO3, NaH), polar aprotic solvent Simple, direct alkylation Possible side reactions, over-alkylation
Reductive Amination Thietan-3-one, 4,4,4-trifluorobutylamine NaBH3CN or catalytic hydrogenation, mild acid High selectivity, mild conditions Requires ketone precursor
Sulfonamide Alkylation Sulfonamide derivative, 4,4,4-trifluorobutyl halide Base, reductive cleavage (Zn, Na/NH3) Enhanced selectivity, less side reactions Multi-step, longer synthesis
  • The alkylation method is generally preferred for its simplicity and directness but requires careful control of reaction conditions to avoid dialkylation or polymerization.
  • Reductive amination offers better control over product formation and is favored when the ketone precursor is accessible.
  • Sulfonamide protection strategies are valuable when the amine is sensitive or when regioselectivity is critical.
  • The trifluoromethyl group’s electron-withdrawing nature can influence nucleophilicity and reaction rates, necessitating optimization of base strength and solvent polarity.
  • Purification typically involves chromatographic techniques due to the compound’s polarity and fluorinated nature.

The preparation of N-(4,4,4-Trifluorobutyl)thietan-3-amine is effectively achieved through alkylation of thietan-3-amine with trifluorobutyl halides or via reductive amination of thietan-3-one with trifluorobutylamine. Sulfonamide-mediated alkylation provides an alternative for enhanced selectivity. Each method requires tailored reaction conditions to accommodate the unique electronic and steric effects imparted by the trifluorobutyl substituent and the thietan ring system.

Chemical Reactions Analysis

Types of Reactions: N-(4,4,4-Trifluorobutyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-(4,4,4-Trifluorobutyl)thietan-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4,4,4-Trifluorobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The trifluorobutyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The evidence lists several fluorinated amines and related compounds that share functional or structural similarities with N-(4,4,4-Trifluorobutyl)thietan-3-amine. Below is a systematic comparison based on structural motifs, fluorination patterns, and inferred properties:

Perfluorinated Amines

  • Compound: 1-Butanamine,1,1,2,2,3,3,4,4,4-nonafluoro-N-(nonafluorobutyl)-N-(4,4,4-trifluorobutyl) Comparison: This compound features extensive perfluorination (nonafluoro and trifluorobutyl groups), likely resulting in extreme chemical inertness and thermal stability. Unlike this compound, it lacks a heterocyclic sulfur moiety, which may reduce its utility in applications requiring nucleophilic reactivity or ring-opening reactions . Key Differences: Higher fluorine content but absence of a thietane ring.

Linear Perfluoroalkyl Amines

  • Compound: C5-18-Perfluoroalkanes Comparison: These linear perfluorocarbons lack nitrogen or sulfur atoms, making them fundamentally distinct. They are typically used as surfactants or lubricants due to their nonpolarity. This compound, with its polar amine and thietane groups, may exhibit amphiphilic behavior, enabling broader compatibility in formulations requiring both hydrophobic and hydrophilic interactions .

Fluorinated Ethanol Derivatives

  • The trifluorobutyl group in this compound would likely reduce water solubility compared to 1,4-benzenediethanol but improve membrane permeability in drug design .

Complex Fluorinated Amines

  • Compound: 1-Propanamine,1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl) Comparison: This amine features branched perfluoroethyl groups, which may sterically hinder reactivity compared to the linear trifluorobutyl chain in this compound.

Data Table: Structural and Functional Comparison

Compound Name Fluorination Pattern Heteroatoms Key Features Potential Applications
This compound Partial (CF₃ on butyl) N, S Thietane ring, moderate fluorination Drug delivery, agrochemicals
1-Butanamine (nonafluoro derivative) Full (nonafluoro) N High inertness, no heterocycle High-temperature lubricants
C5-18-Perfluoroalkanes Full (linear chains) None Nonpolar, surfactant-like Coatings, surfactants
1-Propanamine (heptafluoro derivative) Full (branched) N Steric hindrance, branched chains Specialty solvents

Research Findings and Inferences

  • Fluorination Impact: Partial fluorination (as in this compound) balances stability with reactivity, whereas full fluorination (e.g., nonafluoro derivatives) prioritizes inertness .
  • Thietane Advantage : The sulfur-containing ring offers unique reactivity (e.g., ring-opening polymerization) absent in purely fluorinated amines, suggesting niche applications in polymer chemistry or catalysis.
  • Thermal Stability : Fully fluorinated amines likely outperform this compound in extreme environments, but the latter’s structural diversity may broaden its functional scope.

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